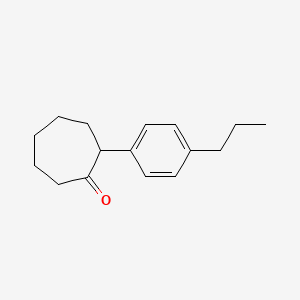
4-Mesitylbutanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Mesitylbutanal: is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a mesityl group (a benzene ring with three methyl groups) attached to the fourth carbon of a butanal chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Mesitylbutanal can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of mesitylene with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
Mesitylene+Butyryl chlorideAlCl3this compound
The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The product is then purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 4-Mesitylbutanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-Mesitylbutanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to 4-Mesitylbutanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming derivatives such as imines or hydrazones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines for imine formation, hydrazine for hydrazone formation.
Major Products:
Oxidation: 4-Mesitylbutanoic acid
Reduction: 4-Mesitylbutanol
Substitution: Imines or hydrazones, depending on the nucleophile used.
Scientific Research Applications
4-Mesitylbutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology: Research into its biological activity is ongoing, with studies exploring its potential as a bioactive compound.
Medicine: While not widely used in medicine, its derivatives may have potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 4-Mesitylbutanal in chemical reactions involves the reactivity of the aldehyde group. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, such as nucleophilic addition and substitution reactions.
Comparison with Similar Compounds
Benzaldehyde: Similar in structure but lacks the mesityl group.
4-Methylbenzaldehyde: Similar but with a single methyl group on the benzene ring.
4-Mesitylbenzaldehyde: Similar but with an additional mesityl group on the benzene ring.
Uniqueness: 4-Mesitylbutanal is unique due to the presence of the mesityl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its simpler analogs.
Properties
Molecular Formula |
C13H18O |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
4-(2,4,6-trimethylphenyl)butanal |
InChI |
InChI=1S/C13H18O/c1-10-8-11(2)13(12(3)9-10)6-4-5-7-14/h7-9H,4-6H2,1-3H3 |
InChI Key |
GBRIGQYSSNJOAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CCCC=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR,5R,6aS)-5-fluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B13531458.png)






![1,1-Dimethyl-3-[1,2,4]triazol-1-yl-propylamine](/img/structure/B13531510.png)
![2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenylsulfurofluoridate](/img/structure/B13531517.png)





